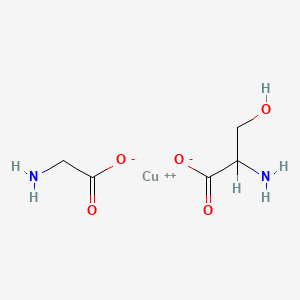
Copper(II)-glycyl-L-serine
概要
説明
Copper(II)-glycyl-L-serine is a coordination compound where copper(II) ions are complexed with glycyl-L-serine, a dipeptide consisting of glycine and serine
準備方法
Synthetic Routes and Reaction Conditions: Copper(II)-glycyl-L-serine can be synthesized through the reaction of copper(II) salts with glycyl-L-serine under controlled conditions. Typically, copper(II) sulfate or copper(II) chloride is used as the copper source. The reaction is carried out in an aqueous medium, and the pH is adjusted to facilitate the complexation process. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Copper(II)-glycyl-L-serine can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Copper(II) can be reduced to copper(I) under certain conditions, and this redox behavior can be exploited in catalytic processes.
Substitution Reactions: The ligands in the copper complex can be substituted by other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or sodium borohydride.
Substitution: Ligands such as ammonia, ethylenediamine, or other amino acids can be used to replace glycyl-L-serine in the complex.
Major Products:
Oxidation-Reduction: The major products include copper(I) complexes and oxidized forms of the reducing agents.
Substitution: New copper complexes with different ligands are formed.
科学的研究の応用
Copper(II)-glycyl-L-serine has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: The compound is investigated for its potential role in biological systems, particularly in copper transport and metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its antioxidant and anti-inflammatory properties.
Industry: this compound can be used in the development of new materials with specific catalytic or electronic properties.
作用機序
The mechanism of action of Copper(II)-glycyl-L-serine involves its ability to interact with biological molecules and participate in redox reactions. The copper(II) ion can undergo reduction to copper(I), which can then participate in further chemical reactions. This redox cycling can generate reactive oxygen species, which can have both beneficial and detrimental effects in biological systems. The compound can also bind to proteins and enzymes, affecting their activity and function.
類似化合物との比較
Copper(II)-glycyl-L-alanine: Similar to Copper(II)-glycyl-L-serine but with alanine instead of serine.
Copper(II)-glycyl-L-threonine: Another similar compound where threonine replaces serine.
Copper(II)-glycyl-L-valine: Valine is used instead of serine in this complex.
Uniqueness: this compound is unique due to the presence of the hydroxyl group in the serine residue, which can participate in additional hydrogen bonding and coordination interactions. This can influence the stability and reactivity of the complex, making it distinct from other copper(II) dipeptide complexes.
特性
IUPAC Name |
copper;2-aminoacetate;2-amino-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.C2H5NO2.Cu/c4-2(1-5)3(6)7;3-1-2(4)5;/h2,5H,1,4H2,(H,6,7);1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWIRMKAMAPJCM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)O.C(C(=O)[O-])N.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10CuN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955438 | |
| Record name | Copper(2+) aminoacetate 2-amino-3-hydroxypropanoate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33849-10-4 | |
| Record name | Glycylserine copper(II) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033849104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) aminoacetate 2-amino-3-hydroxypropanoate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















